Parathyroid Hormone (1-34), commonly referred to as PTH-(1-34), is a synthetic peptide that represents the first 34 amino acids of the full-length human parathyroid hormone. It plays a crucial role in calcium homeostasis and bone metabolism. This compound is primarily derived from rat sources for research purposes, allowing for the study of its physiological effects in various experimental models.
PTH-(1-34) is synthesized using recombinant DNA technology, which allows for the production of this peptide in laboratory settings. The peptide can be obtained from various biochemical suppliers, such as Bachem Biochemicals and Peninsula Labs, which provide high-purity preparations suitable for research and therapeutic applications .
PTH-(1-34) is classified as a polypeptide hormone. It falls under the category of endocrine signaling molecules that regulate calcium and phosphate metabolism in the body. Its mechanism of action primarily involves binding to specific receptors on target cells, leading to various biological responses.
The synthesis of PTH-(1-34) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
PTH-(1-34) has a specific linear sequence of amino acids that corresponds to its biological activity. The structure can be represented as follows:
The molecular weight of PTH-(1-34) is approximately 4115.0 Da, and it has a theoretical isoelectric point (pI) of around 7.0.
PTH-(1-34) engages in several biochemical reactions upon binding to its receptor, the parathyroid hormone receptor 1 (PTH1R). These reactions include:
The interaction between PTH-(1-34) and its receptor initiates a cascade of intracellular signaling events that ultimately affect gene expression related to bone remodeling and calcium metabolism.
PTH-(1-34) exerts its effects primarily through the activation of PTH1R on osteoblasts and osteocytes, leading to:
Studies have shown that PTH-(1-34) administration results in significant increases in bone mineral density and improvements in bone structure in animal models .
Relevant data indicate that maintaining proper storage conditions is crucial for preserving the activity of PTH-(1-34).
PTH-(1-34) has several significant applications in research and clinical settings:
Parathyroid Hormone-(1-34) (rat), hereafter denoted as rat Parathyroid Hormone-(1-34), constitutes the biologically active N-terminal fragment of full-length Parathyroid Hormone. This 34-amino-acid peptide retains the capacity to activate Parathyroid Hormone type 1 receptors, thereby modulating calcium-phosphate homeostasis and bone metabolism in rodent models. Its structural and functional properties have been extensively characterized to elucidate fundamental mechanisms of bone anabolism and calcium regulation, providing critical insights into skeletal physiology and potential therapeutic applications for bone-wasting disorders.
Rat Parathyroid Hormone-(1-34) exhibits a defined primary sequence (Ala-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Ala-Ser-Val-Glu-Arg-Met-Gln-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe) with a molecular weight of 4057.7 Da and ≥95% purity in research preparations [3] [8]. The peptide features α-helical domains within its N-terminal (residues 1–6) and C-terminal (residues 24–32) regions, stabilized by hydrophobic interactions and hydrogen bonding networks. Two methionine residues at positions 8 and 18 contribute to oxidative susceptibility, potentially altering receptor-binding kinetics upon modification to methionine sulfoxides [9]. Crystallographic analyses confirm that the N-terminal domain (residues 1–9) engages the receptor’s juxtamembrane region, whereas the C-terminal domain (residues 15–34) mediates high-affinity binding via electrostatic and van der Waals interactions [1] [5].
Table 1: Structural Attributes of Rat Parathyroid Hormone-(1-34)
Characteristic | Detail |
---|---|
Molecular Formula | C₁₈₀H₂₉₁N₅₅O₄₈S₂ |
Molecular Weight | 4057.7 Da |
Isoelectric Point | ~10.5 (predicted) |
Solubility | >1 mg/mL in aqueous buffers |
Key Functional Residues | Met⁸, Met¹⁸ (oxidation-sensitive); His²³ (zinc coordination) |
Secondary Structure | N-terminal/C-terminal α-helices (residues 1–6, 24–32) |
Species specificity manifests in distinct receptor-binding profiles. Rat Parathyroid Hormone-(1-34) binds the rat Parathyroid Hormone type 1 receptor with a dissociation constant (Kd) of 11.9 ± 1.9 nM, marginally lower than human Parathyroid Hormone type 1 receptor affinity (Kd = 16.5 ± 1.3 nM) [1] [5]. Crucially, rat Parathyroid Hormone-(1-34) fails to activate central nervous system Parathyroid Hormone-related peptide receptors in rats, which respond exclusively to Parathyroid Hormone-related peptide-(1–34) (Kd = 36.4 nM) [2]. This discrimination arises from sequence variations at residues 23–28 (Trp²³–Tyr²⁸ in rat Parathyroid Hormone-(1-34) versus divergent Parathyroid Hormone-related peptide motifs), impeding cross-reactivity in neuroendocrine pathways.
Rat Parathyroid Hormone-(1-34) orchestrates systemic calcium regulation via dual-phase responses: rapid (minutes-hours) mobilization of bone calcium reservoirs and renal calcium reabsorption, and sustained (days-weeks) promotion of osteoblast-mediated bone formation. Acute exposure stimulates Gαs-coupled adenosine 3',5'-cyclic monophosphate production in renal tubules and osteocytes, enhancing transient calcium influx. Chronically, intermittent administration triggers Wnt pathway activation and RANKL suppression, shifting bone remodeling toward net accretion [6] [7].
In aged osteopenic rats, rat Parathyroid Hormone-(1-34) administration (15 nmol/kg daily) elevated bone mineral density by 25–40% and augmented cortical thickness by 18% after 56 days. Biomechanical testing revealed concomitant improvements in bone strength parameters: ultimate load (+32%), energy absorption (+41%), and stress resistance (+28%) [6]. Histomorphometry demonstrated intracortical cavity infilling and elevated periosteal/endosteal bone formation rates, indicating robust anabolism across skeletal compartments.
Table 2: Bone Anabolic Effects of Rat Parathyroid Hormone-(1-34) in Rodent Models
Parameter | Change vs. Controls | Experimental Model |
---|---|---|
Trabecular Bone Volume (BV/TV) | +106% | Ovariectomized rats [8] |
Cortical Cross-Sectional Area | +22% | Aged rats [6] |
Ultimate Load (Femur) | +32% | Aged rats [6] |
Mineral Apposition Rate | +200% | Young rats [7] |
Beyond mineral metabolism, rat Parathyroid Hormone-(1-34) modulates cardiovascular tone. Unlike human Parathyroid Hormone-(1-34), the rat peptide induces vasorelaxation via a hypotensive C-terminal epitope (residues 24–28). Oxidation of Met¹⁸ ablates this function without impairing hypercalcemic efficacy, confirming functional domain segregation within the molecule [9].
Rat and human Parathyroid Hormone-(1-34) share 88% sequence homology, yet exhibit divergent bioactivity profiles. Human Parathyroid Hormone-(1-34) elevates serum calcium 1.5-fold more potently than rat Parathyroid Hormone-(1-34) in rats, attributable to enhanced Parathyroid Hormone type 1 receptor residency time [7]. Conversely, rat Parathyroid Hormone-(1-34) demonstrates superior osteoanabolic efficacy in murine systems, increasing lumbar vertebral compressive strength by 300% versus 220% for human Parathyroid Hormone-(1-34) at equimolar doses [7].
Receptor cross-reactivity studies reveal species-specific nuances. Both peptides bind rat Parathyroid Hormone type 1 receptor comparably (Kd ≈ 12–17 nM), activating Gαs and inositol triphosphate pathways with similar efficacy [1] [5]. However, the human peptide exhibits diminished affinity for rat central nervous system Parathyroid Hormone-related peptide receptors (IC50 >500 nM), while rat Parathyroid Hormone-(1-34) retains partial agonism (IC50 = 210 nM) [2]. These distinctions necessitate cautious interpretation of rodent data for human therapeutic translation.
Cardiovascular responses diverge markedly: rat Parathyroid Hormone-(1-34) lowers blood pressure via endothelium-dependent nitric oxide release, whereas human Parathyroid Hormone-(1-34) exerts neutral or pressor effects in rats [9]. This discrepancy localizes to residues 25–27 (Arg-Lys-Lys in rat versus Lys-Val-Lys in human), determining vascular receptor engagement. Such species-specific physiology underscores the imperative of contextualizing experimental outcomes within the limitations of cross-species peptide-receptor interactions.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9